2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPXOWZYMQCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368757-01-0 | |
| Record name | 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Indole Derivatives
The first step involves introducing a bromine atom at the 5-position of the indole ring. N-Bromosuccinimide (NBS) in acetic acid is the most widely used reagent for this transformation. The reaction proceeds via electrophilic aromatic substitution, where the indole’s electron-rich aromatic system facilitates bromine incorporation.
Reaction Conditions :
- Substrate : 2-Oxo-2,3-dihydro-1H-indole
- Reagent : NBS (1.2 equivalents)
- Solvent : Glacial acetic acid
- Temperature : 25–40°C
- Reaction Time : 4–6 hours
- Yield : 80–85%
The brominated intermediate, 5-bromo-2-oxo-2,3-dihydro-1H-indole, is isolated via vacuum filtration and washed with cold ethanol to remove excess acetic acid.
Acylation with Acetic Acid Derivatives
The second step introduces the acetic acid side chain at the 3-position of the indole ring. Chloroacetic acid or bromoacetic acid is typically employed, with the reaction proceeding via nucleophilic substitution.
Reaction Conditions :
- Substrate : 5-Bromo-2-oxo-2,3-dihydro-1H-indole
- Reagent : Chloroacetic acid (1.5 equivalents)
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60–80°C
- Reaction Time : 8–12 hours
- Yield : 70–75%
The crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity.
Modern Synthetic Approaches
Recent advances have introduced microwave-assisted and catalytic methods to enhance efficiency and reduce reaction times.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the acylation step by improving energy transfer. A protocol adapted from analogous 2-oxindole syntheses uses:
Reaction Conditions :
- Substrate : 5-Bromo-2-oxo-2,3-dihydro-1H-indole
- Reagent : Cyanoacetic acid or malonic acid
- Base : Triethylamine (0.25–1.5 equivalents)
- Solvent : Dioxane
- Microwave Power : 360W
- Reaction Time : 2–5 minutes
- Yield : 70–75%
This method reduces the acylation step from hours to minutes, though yields remain comparable to traditional methods.
Optimization Strategies
Solvent and Base Selection
Temperature and Reaction Time
- Bromination : Elevated temperatures (>40°C) risk over-bromination, while temperatures <25°C prolong reaction times.
- Acylation : Microwave irradiation at 60–80°C achieves completion in minutes vs. hours under conventional heating.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance scalability and safety:
Process Parameters :
- Bromination : Continuous feed of NBS and indole derivative in acetic acid, with in-line quenching and filtration.
- Acylation : Tubular reactors with DMF and chloroacetic acid at 80°C, achieving a throughput of 10–15 kg/hour.
Purification : Industrial-scale chromatography (silica gel columns with ethyl acetate/hexane) replaces recrystallization, yielding 99% purity.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Recrystallization | Ethanol-water (3:1) | 95% | 85% |
| Column Chromatography | Ethyl acetate/hexane (1:2) | 99% | 75% |
| Vacuum Distillation | 100–120°C, 0.1 mmHg | 90% | 80% |
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula for 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is , featuring a bicyclic structure typical of indoles. The compound includes a carboxylic acid group (-COOH) and a keto group (C=O), which are crucial for its biological activity and reactivity in chemical reactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound's mechanism of action may involve interference with cellular pathways essential for bacterial survival .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The presence of the bromine atom enhances its binding affinity to specific enzymes or receptors involved in cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed broad-spectrum activity against drug-resistant pathogens. The compound was shown to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation, the compound's effects on cancer cell viability were assessed using various assays. Results indicated a significant reduction in cell viability in treated groups compared to control groups, suggesting that this compound could serve as a scaffold for designing novel anticancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Polar solvents (e.g., DMSO, methanol) due to the acetic acid group.
- Acidity : The carboxylic acid group (pKa ~2.5) enhances solubility in basic media.
- Stability : Bromine’s electron-withdrawing effect stabilizes the oxindole ring, reducing susceptibility to oxidation .
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Bromine vs. Chlorine/Methyl : The bromine atom increases molecular weight and lipophilicity (logP ~2.1) compared to chlorine (logP ~1.8) or methyl (logP ~1.5), impacting membrane permeability and bioavailability .
- Electronic Effects : Bromine’s strong electron-withdrawing nature stabilizes the oxindole ring, altering reactivity in electrophilic substitutions compared to electron-donating methyl groups .
Synthetic Efficiency
- Microwave-assisted synthesis (target compound) achieves higher yields (77–80% ) compared to conventional zinc/HCl reduction methods (39–57% ) used for chloro or acetamide derivatives .
- Lower yields in acetamide derivatives (e.g., 39% for compound 8a ) are attributed to multi-step reactions requiring reductive amination and acetylation .
Biological Activity
- Brominated Derivatives : Exhibit enhanced binding to serotonin (5-HT) receptors due to bromine’s steric and electronic effects, as seen in oxindole-3-acetic acid analogs .
- Chloro Derivatives : Used in antiglaucoma agents (e.g., pilot studies on intraocular pressure reduction) but show lower metabolic stability than brominated analogs .
- Methyl-Substituted Analogs : Improved solubility but reduced receptor affinity compared to halogenated compounds .
Metabolic and Pharmacokinetic Profiles
Biological Activity
2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.97 g/mol. Its structure features a brominated indole ring system, which is known for its diverse pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 268.97 g/mol |
| SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O |
| InChI | InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) |
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes involved in cancer cell proliferation and apoptosis. The specific mechanisms by which this compound exerts its effects are still being elucidated.
Potential Mechanisms:
- Inhibition of Mitotic Kinesins : Similar compounds have been shown to inhibit kinesins such as HSET (KIFC1), which are crucial for proper mitotic spindle formation in cancer cells. This inhibition can lead to multipolar spindles and subsequent cell death.
- Induction of Apoptosis : The compound may enhance caspase activity, promoting apoptosis in cancer cells. Studies have indicated that related indole derivatives can induce morphological changes indicative of apoptosis at micromolar concentrations .
In Vitro Studies
Several studies have assessed the biological activity of related indole compounds. While specific data on this compound is limited, the following findings from analogous compounds provide insights:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Indole Derivative A | HSET Inhibition | 2.7 |
| Indole Derivative B | Caspase Activation | 10.0 |
| Indole Derivative C | Microtubule Destabilization | 20.0 |
These studies suggest that compounds with similar structures can exhibit significant biological activities relevant to cancer treatment.
Case Studies
A notable case study involving related indole derivatives demonstrated their efficacy in inhibiting cell proliferation in various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Compounds induced apoptosis and inhibited cell growth at concentrations as low as 1 μM.
- Liver Cancer (HepG2) : Similar compounds showed promising results in reducing cell viability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves bromination of indole derivatives followed by substitution or coupling reactions. For example, bromination at the 5-position of the indole scaffold can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (40–60°C). Subsequent alkylation with chloroacetic acid derivatives in basic conditions (e.g., K₂CO₃ in acetone) yields the target compound. Reaction progress should be monitored via TLC, and purification via recrystallization (ethanol/water mixtures) is recommended .
- Data Note : Evidence from similar compounds (e.g., ethyl 2-(1H-indol-3-yl)-2-oxoacetate) highlights the importance of stoichiometric ratios (1:1.2 for bromine:indole) and inert atmospheres to prevent oxidation .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Ensure retention time consistency with reference standards.
- Structural Confirmation : Combine FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ and N-H bonds at ~3200 cm⁻¹) and ¹H/¹³C NMR. For example, the acetic acid moiety’s methylene protons appear as a singlet at δ ~3.8–4.2 ppm in DMSO-d6 .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability tests indicate degradation via hydrolysis of the oxo group under humid conditions. Pre-storage lyophilization is advised for long-term use. Periodic NMR analysis (every 6 months) is recommended to monitor decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Setup : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic centers (e.g., the brominated C5 position).
- Application : Theoretical studies on analogous indole derivatives show that electron-withdrawing groups (e.g., the oxo moiety) enhance electrophilicity at the bromine-substituted carbon, favoring SNAr reactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Cross-reference assay conditions (e.g., cell lines, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity.
- Dose-Response Reproducibility : Conduct IC₅₀ determinations in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric). For antimicrobial studies, include positive controls like ciprofloxacin .
- Case Study : Discrepancies in cytotoxicity data may arise from impurities; re-purify the compound via preparative HPLC and retest .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in in vitro models?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce ¹³C at the acetic acid carbon via reaction with ¹³C-labeled bromoacetic acid. Confirm isotopic enrichment via mass spectrometry (e.g., ESI-MS).
- Tracing Metabolism : Incubate labeled compounds with hepatic microsomes or cell cultures. Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated or conjugated derivatives) .
Contradictions and Limitations in Existing Data
- Analytical Variability : Commercial sources (e.g., Sigma-Aldrich) do not provide analytical certificates for early-discovery compounds, necessitating independent validation .
- Biological Activity : Some studies report antimicrobial activity (MIC ~10 µM), while others show no effect. These discrepancies may stem from differences in bacterial strain susceptibility or compound aggregation .
- Synthetic Yields : Yields range from 45% to 72% across protocols, likely due to variations in bromination efficiency or purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
